1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
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Overview
Description
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a fluorophenyl group, a methoxyethyl chain, and a pyridinylmethyl moiety, all connected to a methanesulfonamide backbone. Its unique chemical properties make it valuable in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The process begins with the nitration of fluorobenzene to produce 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.
Methoxyethylation: The 4-fluoroaniline undergoes alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield N-(2-methoxyethyl)-4-fluoroaniline.
Pyridinylmethylation: The intermediate is then reacted with pyridine-4-carboxaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride, to form N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-4-fluoroaniline.
Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: Utilized in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
- 1-(4-Bromophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Uniqueness: 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance binding affinity and metabolic stability compared to its chloro and bromo analogs.
This compound’s distinct chemical structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its versatility and importance in research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-2-4-16(17)5-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXQKCMDGPWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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